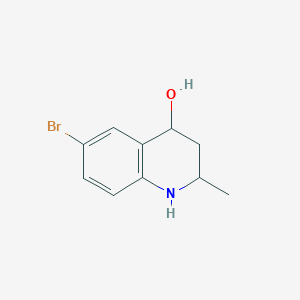
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancerous processes. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of HDAC, a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to exhibit low toxicity in animal models. However, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several limitations as a research tool. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide exhibits low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties. Another potential direction is the study of its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide and to develop more effective methods for synthesizing and working with this compound.
Conclusion:
In conclusion, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool, it also has several limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 4-piperidone hydrochloride with methyl pyridine-3-carboxylate in the presence of sodium hydride and dimethylformamide. This reaction results in the formation of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(5-methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-13(19)18-6-4-11(5-7-18)15(21)17-12-8-10(2)14(20)16-9-12/h3,8-9,11H,1,4-7H2,2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIZYCBMKOJOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-(5-methyl-6-oxo-1,6-dihydropyridin-3-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2908955.png)

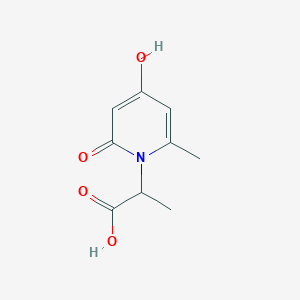
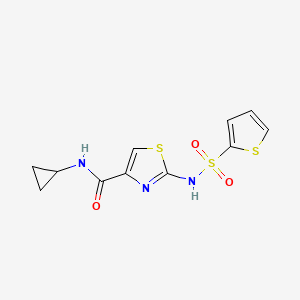

![(2-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2908965.png)
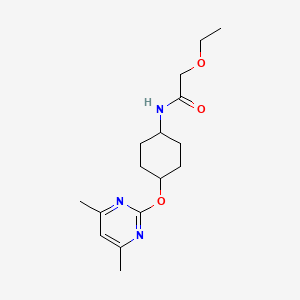
![4-(3-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2908968.png)
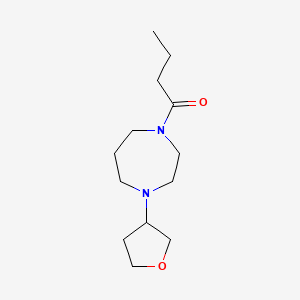
![8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2908970.png)
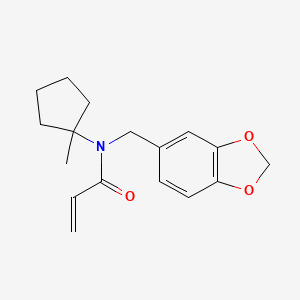
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2908974.png)
